

# Application Note: Quantification of Caftaric Acid in Wine using HPLC-DAD

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Compound of Interest		
Compound Name:	Caftaric Acid	
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### **Abstract**

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of **caftaric acid** in wine samples. **Caftaric acid**, a major phenolic acid in grapes and wine, significantly influences wine quality, color, and sensory characteristics. This method provides a reliable protocol for researchers, winemakers, and quality control professionals to accurately measure **caftaric acid** concentrations, facilitating better understanding and control of wine aging and quality. The described method is characterized by its simplicity in sample preparation, sensitivity, and reproducibility.

## Introduction

Caftaric acid (trans-caffeoyltartaric acid) is one of the most abundant hydroxycinnamic acids found in grapes and, consequently, in wine.[1] It plays a crucial role as an antioxidant and is a key precursor to browning reactions in white wines. The concentration of caftaric acid can vary significantly depending on grape variety, viticultural practices, winemaking techniques, and storage conditions. Therefore, accurate quantification of caftaric acid is essential for quality control and for research into wine chemistry and stability. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation and quantification of phenolic compounds in complex matrices like wine.[2] [3] This method offers high selectivity and sensitivity, allowing for the direct injection of wine samples with minimal preparation.[2][4]



## **Experimental**

Instrumentation and Materials:

- HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
   [5]
- Column: A reversed-phase C18 column (e.g., Atlantis dC18, 250 x 4.6 mm, 5 μm particle size) is recommended for good separation.[2][4]
- Software: Data acquisition and processing were performed using OpenLAB CDS
   ChemStation Edition™ software or equivalent.[5]
- Reagents and Standards:
  - Caftaric acid standard (purity ≥98%)
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Formic acid (or phosphoric acid) (analytical grade)
  - Ultrapure water
- Sample Preparation: Wine samples were filtered through a 0.45 µm syringe filter prior to injection.[6] For wines with high phenolic content, dilution with the initial mobile phase may be necessary.

#### **Chromatographic Conditions:**

The following chromatographic conditions are a representative example and may require optimization based on the specific instrumentation and column used.



Parameter	Condition
Column	Atlantis dC18 (250 x 4.6 mm, 5 μm)[2][4]
Mobile Phase A	Water with 0.5% formic acid (v/v)[7]
Mobile Phase B	Methanol with 2.0% formic acid (v/v)[7]
Gradient Elution	0 min, 16% B; 7 min, 50% B; 8 min, 100% B; 8- 12 min, 100% B; 13 min, 18% B; 13-18 min, 18% B[7] (This is an example, a simpler gradient may also be effective)
Flow Rate	0.6 mL/min[7]
Column Temperature	40 °C[7]
Injection Volume	10 μL[7]
Detection	DAD, monitoring at 330 nm for quantification of caftaric acid.[7] A full spectrum (200-400 nm) should be recorded for peak identification and purity analysis.

## **Protocols**

- 1. Standard Solution Preparation:
- Prepare a stock solution of caftaric acid (e.g., 1000 mg/L) in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range of **caftaric acid** in wine samples (e.g., 1, 5, 10, 25, 50, and 100 mg/L).
- 2. Sample Preparation:
- Allow the wine sample to reach room temperature.
- For direct injection, filter an aliquot of the wine sample through a 0.45 μm syringe filter into an HPLC vial.[6]



 If the expected concentration of caftaric acid is high, dilute the filtered sample with the initial mobile phase as necessary.

#### 3. HPLC Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared standard solutions in triplicate to construct a calibration curve.
- Inject the prepared wine samples. It is recommended to inject a blank (initial mobile phase)
   and a quality control standard periodically to ensure system stability.
- 4. Data Analysis and Quantification:
- Identify the **caftaric acid** peak in the sample chromatograms by comparing the retention time and the UV-Vis spectrum with that of the standard.
- Integrate the peak area of caftaric acid.
- Construct a calibration curve by plotting the peak area versus the concentration of the caftaric acid standards.
- Quantify the concentration of caftaric acid in the wine samples using the linear regression equation derived from the calibration curve.

## **Results and Discussion**

Method Validation Summary:

A typical validation of this method would yield the following performance characteristics:



Parameter	Typical Value
Linearity (R²)	> 0.998[4]
Limit of Detection (LOD)	0.05 - 0.5 mg/L[2][4]
Limit of Quantification (LOQ)	0.15 - 1.5 mg/L
Precision (RSD%)	< 5%[3]
Accuracy (Recovery %)	95 - 105%[3]

#### Quantitative Data Summary:

The concentration of **caftaric acid** can vary widely among different wine types. The following table summarizes typical concentration ranges found in the literature.

Wine Type	Caftaric Acid Concentration Range (mg/L)
White Wine	15.50 - 43.47[4]
Red Wine	Generally lower than in white wines
Rosé Wine	Variable, depends on production method
Unripe Grape Juice (Verjuice)	~286[7]

#### Troubleshooting:

- Peak Tailing: Ensure proper pH of the mobile phase; a lower pH (around 2.5-3) generally improves peak shape for phenolic acids.
- Poor Resolution: Optimize the gradient elution profile or consider a column with a smaller particle size for higher efficiency.
- Baseline Noise: Ensure proper degassing of the mobile phase and check for any leaks in the system.

## Conclusion



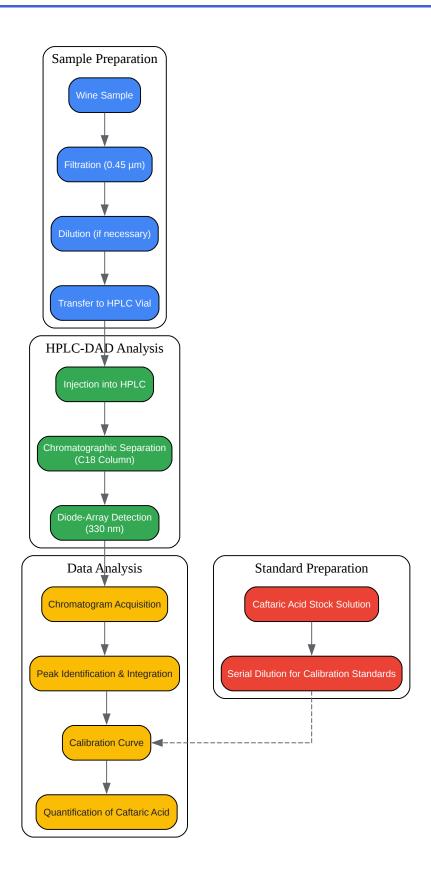




The HPLC-DAD method described in this application note is a reliable and efficient tool for the quantification of **caftaric acid** in wine. The simple sample preparation and the high selectivity and sensitivity of the method make it suitable for routine analysis in both research and industrial settings. Accurate measurement of **caftaric acid** can provide valuable insights into wine quality, oxidation processes, and the impact of different enological practices.

## **Visualizations**





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Caption: Experimental workflow for caftaric acid quantification in wine.



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